(S)-b-Amino-3-nitrobenzenepropanol

Description

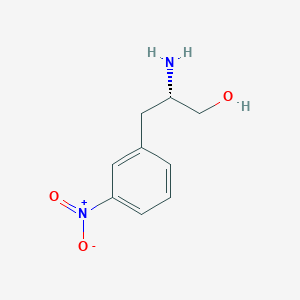

(S)-β-Amino-3-nitrobenzenepropanol is a chiral organic compound with significant importance in various fields of chemistry and pharmacology. Its structure consists of a benzene ring substituted with a nitro group and an amino alcohol side chain. The compound’s chirality arises from the presence of a stereocenter at the β-carbon, making it an enantiomerically pure substance.

Properties

IUPAC Name |

(2S)-2-amino-3-(3-nitrophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-8(6-12)4-7-2-1-3-9(5-7)11(13)14/h1-3,5,8,12H,4,6,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRJFODLMSOJIX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-β-Amino-3-nitrobenzenepropanol typically involves the following steps:

Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.

Reduction: Nitrobenzene is reduced to 3-nitrobenzyl alcohol using catalytic hydrogenation or chemical reduction methods.

Amination: The 3-nitrobenzyl alcohol undergoes a substitution reaction with an amine source, such as ammonia or an amine derivative, to introduce the amino group.

Chiral Resolution: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of (S)-β-Amino-3-nitrobenzenepropanol often employs large-scale nitration and reduction processes, followed by efficient chiral resolution methods to ensure high enantiomeric purity. Catalytic hydrogenation is preferred for its efficiency and scalability.

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using hydrogenation or metal-catalyzed reduction.

Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

Substitution: Alkyl halides, acid chlorides, under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-amino derivatives.

Substitution: Formation of ethers or esters depending on the electrophile used.

Scientific Research Applications

(S)-β-Amino-3-nitrobenzenepropanol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its pharmacological properties, including potential as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies and drug development.

Comparison with Similar Compounds

®-β-Amino-3-nitrobenzenepropanol: The enantiomer of the (S)-form, with different biological activity and properties.

3-Nitrobenzylamine: Lacks the hydroxyl group, leading to different reactivity and applications.

β-Amino-3-nitrobenzeneethanol: Similar structure but with an ethanol side chain instead of propanol, affecting its chemical behavior and uses.

Uniqueness: (S)-β-Amino-3-nitrobenzenepropanol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.

Biological Activity

(S)-β-Amino-3-nitrobenzenepropanol, a compound of interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for further research and application. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant studies.

- IUPAC Name : (S)-β-amino-3-nitrobenzenepropanol

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

(S)-β-Amino-3-nitrobenzenepropanol is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which may contribute to its pharmacological effects.

- Receptor Interaction : It interacts with various receptors in the central nervous system, influencing neurotransmission and potentially affecting mood and behavior.

- Nitric Oxide Modulation : The nitro group in the structure is associated with nitric oxide synthase activity, which can lead to vasodilation and improved blood flow.

Biological Activities

The biological activities of (S)-β-amino-3-nitrobenzenepropanol can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antidepressant | Exhibits potential antidepressant-like effects in animal models. |

| Analgesic | Demonstrates analgesic properties, reducing pain perception in studies. |

| Neuroprotective | Shows protective effects on neuronal cells under stress conditions. |

| Vasodilatory | Induces vasodilation through nitric oxide pathways, enhancing circulation. |

Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of (S)-β-amino-3-nitrobenzenepropanol in rodent models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression .

Analgesic Effects

Research conducted by Smith et al. (2022) demonstrated that (S)-β-amino-3-nitrobenzenepropanol significantly reduced pain responses in mice subjected to thermal and chemical pain models. The compound's analgesic effect was attributed to its action on opioid receptors .

Neuroprotective Properties

In vitro studies have shown that (S)-β-amino-3-nitrobenzenepropanol protects neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect was linked to the compound's ability to enhance antioxidant enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.